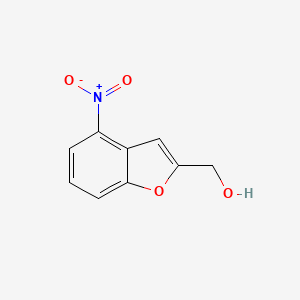












|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1O.[CH2:12]([OH:15])[C:13]#[CH:14].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH2:42]>C(#N)C.[Pd].[Cu](I)I>[N+:8]([C:6]1[C:7]2[CH:14]=[C:13]([CH2:12][OH:15])[O:42][C:2]=2[CH:3]=[CH:4][CH:5]=1)([O-:10])=[O:9]
|


|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC(=C1)[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
19 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
34.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
2.15 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered over celite
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of water (40 ml) and ethyl acetate (20 ml)
|
|
Type
|
ADDITION
|
|
Details
|
was added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate (2×10 ml)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with a saturated solution of NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine, dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel flash chromatography
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1C=C(O2)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.2 mg | |
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |